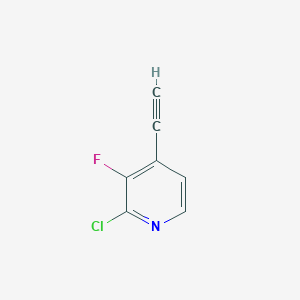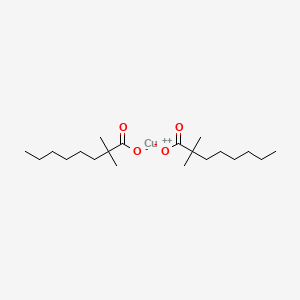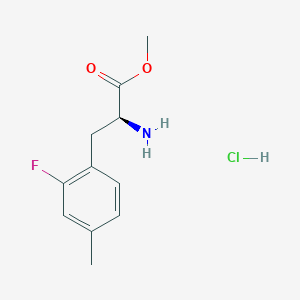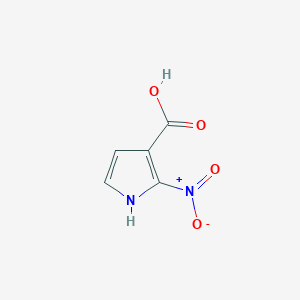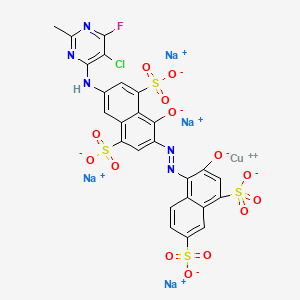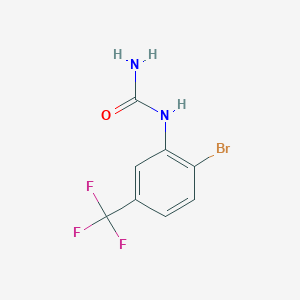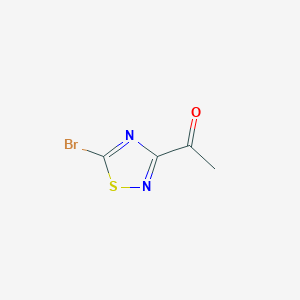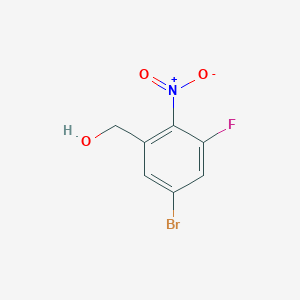
1,5,9-Triazacyclotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Triazacyclotridecane is a macrocyclic compound that belongs to the class of triazacycloalkanes It is a 13-membered ring containing three nitrogen atoms at positions 1, 5, and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Triazacyclotridecane can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, spermidine can be used as a starting material, which undergoes cyclization in the presence of specific reagents and conditions to form the macrocyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5,9-Triazacyclotridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the nitrogen atoms .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5,9-Triazacyclotridecane involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5,9-Triazacyclotridecane include other triazacycloalkanes, such as 1,4,7-Triazacyclononane and 1,4,8,11-Tetraazacyclotetradecane. These compounds share structural similarities but differ in the number of nitrogen atoms and ring size .
Uniqueness
This compound is unique due to its 13-membered ring structure, which provides distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C10H23N3 |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1,5,9-triazacyclotridecane |
InChI |
InChI=1S/C10H23N3/c1-2-6-12-8-4-10-13-9-3-7-11-5-1/h11-13H,1-10H2 |
InChI Key |
UXABFDDIKPVEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCCNCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


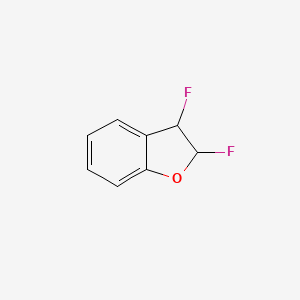
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)

